Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which is known for its versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with isocyanates under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Mechanism of Action
The mechanism of action of Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s imidazo[1,5-a]pyridine core allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyridine derivatives: These compounds are structurally related but lack the fused imidazole ring, leading to different chemical and biological properties.
Uniqueness: Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate stands out due to its unique imidazo[1,5-a]pyridine core, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance .
Biological Activity
Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate (EIC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
EIC belongs to the imidazo[1,5-a]pyridine class of compounds, characterized by a fused bicyclic structure that contributes to its unique biological properties. The compound's structural formula can be represented as follows:
This structure is critical for its interaction with biological targets, influencing its pharmacological profile.
Target Interactions
EIC exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound has been shown to inhibit specific bacterial enzymes, which contributes to its antibacterial properties. For instance, it can bind to the active sites of these enzymes, preventing substrate binding and subsequent catalysis, thereby exhibiting antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Cellular Effects
In cellular studies, EIC influences several signaling pathways. It modulates gene expression and affects cellular metabolism, leading to altered cell division and apoptosis in cancer cells. For example, EIC has demonstrated potential in inhibiting proliferation in various cancer cell lines by targeting specific oncogenic pathways .
Stability and Dosage Effects
The stability of EIC under physiological conditions is crucial for its efficacy. Studies indicate that EIC maintains stability at room temperature but may degrade over time, which could affect its biological activity . Furthermore, dosage studies in animal models reveal that lower concentrations of EIC exhibit significant antibacterial activity without notable toxicity, while higher doses may lead to adverse effects .
Metabolic Pathways
EIC undergoes biotransformation through oxidation and conjugation processes. The metabolites formed can exhibit varying degrees of biological activity. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and safety profile of EIC .
Research Findings and Case Studies
Several studies have explored the biological activity of EIC:
- Antibacterial Activity : A study demonstrated that EIC effectively inhibits the growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a therapeutic agent for bacterial infections .
- Anticancer Properties : In vitro experiments showed that EIC reduces cell viability in human breast cancer cells (MCF-7) by inducing apoptosis at concentrations above 10 µM. This effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase-3 .
- Enzyme Inhibition : EIC has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells. This inhibition could contribute to both its antibacterial and anticancer activities .
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)10-13-8(9(12)15)7-5-3-4-6-14(7)10/h3-6H,2H2,1H3,(H2,12,15) |
InChI Key |
VEDRSZFBGZXDOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C(=O)N |
Origin of Product |
United States |
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